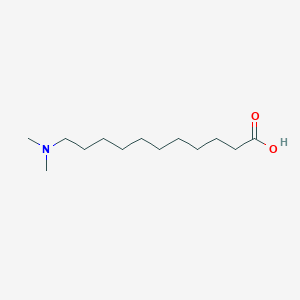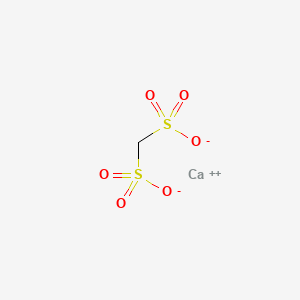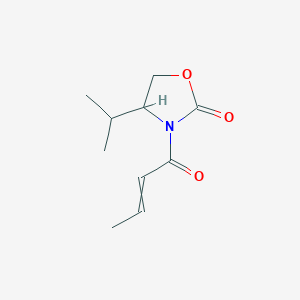
3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one is an organic compound that belongs to the class of ketones It features a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, and a dibutylamino group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one typically involves the following steps:
Starting Materials: Phenanthrene, dibutylamine, and a suitable ketone precursor.
Reaction Conditions: The reaction may involve Friedel-Crafts acylation to introduce the ketone group onto the phenanthrene ring, followed by nucleophilic substitution to attach the dibutylamino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: May be used in studies involving enzyme interactions or receptor binding.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phenanthrene moiety may play a role in π-π interactions, while the dibutylamino group could be involved in hydrogen bonding or electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)-1-(phenanthren-2-yl)propan-1-one: Similar structure but with dimethylamino instead of dibutylamino.
3-(Diethylamino)-1-(phenanthren-2-yl)propan-1-one: Similar structure but with diethylamino instead of dibutylamino.
Uniqueness
The uniqueness of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one lies in its specific combination of the phenanthrene moiety and the dibutylamino group, which may confer unique chemical and physical properties, making it suitable for specific applications in organic synthesis, medicinal chemistry, and material science.
Eigenschaften
CAS-Nummer |
6327-13-5 |
|---|---|
Molekularformel |
C25H31NO |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
3-(dibutylamino)-1-phenanthren-2-ylpropan-1-one |
InChI |
InChI=1S/C25H31NO/c1-3-5-16-26(17-6-4-2)18-15-25(27)22-13-14-24-21(19-22)12-11-20-9-7-8-10-23(20)24/h7-14,19H,3-6,15-18H2,1-2H3 |
InChI-Schlüssel |
XPLILSRCNDJUDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)
![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)






![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)


![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)

![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
